5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde
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Overview
Description
5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a complex organic compound that features both imidazole and pyridine rings. The presence of iodine atoms in the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of Iodine Atoms: The iodine atoms are introduced through an iodination reaction, which can be carried out using iodine and an oxidizing agent under mild conditions.
Formation of the Pyridine Ring: The pyridine ring is typically formed through a condensation reaction involving pyridine-2,6-dicarbaldehyde and other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carboxylic acid
Reduction: 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-methanol
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets through its imidazole and pyridine rings. These interactions can affect enzyme activity and other biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 5-(4,5-Diphenyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
- 5-(4,5-Diethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
Uniqueness
The presence of iodine atoms in 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde makes it unique compared to its analogs. The iodine atoms can participate in unique chemical reactions and provide distinct physical and chemical properties, such as increased molecular weight and altered electronic distribution .
Properties
Molecular Formula |
C9H5I2N3O |
---|---|
Molecular Weight |
424.96 g/mol |
IUPAC Name |
5-(4,5-diiodoimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5I2N3O/c10-8-9(11)14(5-13-8)7-1-6(4-15)2-12-3-7/h1-5H |
InChI Key |
UCLSBXQIHOKJHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N2C=NC(=C2I)I)C=O |
Origin of Product |
United States |
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